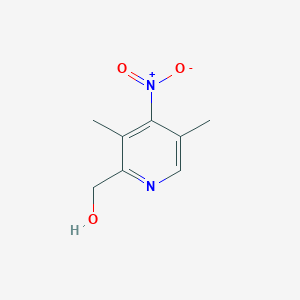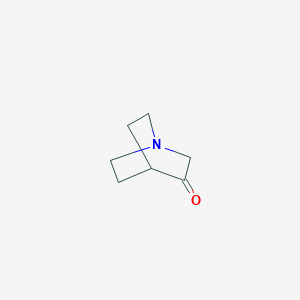
4-ピロリジン-2-イルピリジン
説明
4-Pyrrolidin-2-ylpyridine, also known as 4-Pyrrolidin-2-ylpyridine, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pyrrolidin-2-ylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyrrolidin-2-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-2-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子構造最適化
4-ピロリジン-2-イルピリジンの分子構造は、B3LYP標準的手法と6-311++G(d,p)基底関数セットを用いた密度汎関数理論(DFT)により理論的に最適化されました . この最適化は、分子の構造と特性を理解するために非常に重要です .
電子特性分析
4-ピロリジン-2-イルピリジンのHOMO-LUMO分析は、化合物の化学活性と電子特性を理解するために実施されました . 最も小さいHOMO-LUMOギャップは気相で得られました(5.6486) .
自然結合軌道(NBO)分析
4-ピロリジン-2-イルピリジンのフラグメントの結合相互作用は、自然結合軌道(NBO)によって達成されます。 化合物の安定性と化学反応性は、フロンティア分子軌道に依存します .
分子静電ポテンシャル(MEP)分析
4-ピロリジン-2-イルピリジンの分子静電ポテンシャル(MEP)は、3次元電荷伝達領域とともに求核性部位と求電子性部位を特定するために決定されました .
非線形応答特性分析
4-ピロリジン-2-イルピリジンの非線形応答特性は、さまざまな溶媒中で分析されました。 双極子モーメント、分極率、および1次超分極率は、選択した溶媒の中で水で最も高い値を示しました .
UV-Vis分析
TD-DFT手法を用いたUV-Vis分析でさまざまな溶媒が耐え、最大波長の吸収が達成されました .
ドッキング分析
4-ピロリジン-2-イルピリジンのドッキング分析は、分子モデリングの手法を用いて調査されました。 この分析は、化合物と生物学的標的との相互作用を理解するために非常に重要です .
創薬
4-ピロリジン-2-イルピリジンの一部であるピロリジン環は、医薬品化学者がヒトの病気の治療のための化合物を得るために広く使用されています<a aria-label="2: " data-citationid="1a9777d7-a974-979b-9099-f2637cb15a9e-36" h="ID=SERP,5015.1" href="https://link.springer.com/article
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 4-pyrrolidin-2-ylpyridine, have been associated with a variety of bioactive molecules with target selectivity .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
生化学分析
Biochemical Properties
4-Pyrrolidin-2-ylpyridine plays a significant role in various biochemical reactions. It acts as a base catalyst, facilitating reactions by donating electron pairs to electrophilic centers. This compound interacts with enzymes such as fructose 5-dehydrogenase, where it inhibits the enzyme’s activity by binding to its active site . Additionally, 4-Pyrrolidin-2-ylpyridine can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
4-Pyrrolidin-2-ylpyridine has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, 4-Pyrrolidin-2-ylpyridine can impact cell function by affecting the stability and activity of various proteins within the cell .
Molecular Mechanism
The mechanism of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of 4-Pyrrolidin-2-ylpyridine with biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyrrolidin-2-ylpyridine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 4-Pyrrolidin-2-ylpyridine can have sustained effects on cellular function, including alterations in gene expression and protein activity . Its stability may decrease over time, leading to reduced efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of 4-Pyrrolidin-2-ylpyridine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, 4-Pyrrolidin-2-ylpyridine may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4-Pyrrolidin-2-ylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by altering the levels of key metabolites within the cell . The interactions of 4-Pyrrolidin-2-ylpyridine with cofactors and other enzymes play a crucial role in its metabolic effects .
Transport and Distribution
Within cells and tissues, 4-Pyrrolidin-2-ylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of 4-Pyrrolidin-2-ylpyridine within specific cellular compartments are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of 4-Pyrrolidin-2-ylpyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Pyrrolidin-2-ylpyridine within the cell can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130343-15-6, 128562-25-4 | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)












